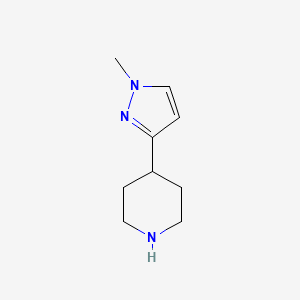

4-(1-methyl-1H-pyrazol-3-yl)piperidine

Description

Properties

IUPAC Name |

4-(1-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-4-9(11-12)8-2-5-10-6-3-8/h4,7-8,10H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYGARJAUIIOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211527-48-8 | |

| Record name | 4-(1-methyl-1H-pyrazol-3-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Approach

A predominant method for synthesizing 4-(1-methyl-1H-pyrazol-3-yl)piperidine involves nucleophilic substitution reactions where a suitably functionalized piperidine derivative reacts with a methylated pyrazole moiety.

- Typical Reaction : The reaction of 4-methylpiperidin-3-ol or 4-methyl-3-halopiperidine with 1-methyl-4-chloropyrazole or 1-methylpyrazole derivatives in the presence of a strong base such as sodium hydride or potassium carbonate.

- Mechanism : Proceeding via an SN2 mechanism, the nucleophilic nitrogen or oxygen attacks the electrophilic carbon attached to the leaving group (halide or hydroxyl), leading to substitution.

- Solvents and Conditions : Aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred, with reaction temperatures typically maintained at 80–100°C for 12–24 hours.

- Yields : Reported yields for such reactions are generally moderate to good, ranging from 52% to 65%, depending on the exact reagents and conditions used.

Table 1: Representative Nucleophilic Substitution Conditions

| Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1-Methyl-4-chloropyrazole, NaH | DMF | 80°C | 12 h | 65 |

| 1-Methylpyrazole-4-boronic acid, Pd catalyst | Dioxane/H₂O | 100°C | 24 h | 52 |

Cross-Coupling Reactions

An alternative synthetic method involves palladium-catalyzed cross-coupling reactions, such as the Ullmann or Suzuki-Miyaura coupling, between halogenated piperidine derivatives and pyrazole boronic acids.

- Catalysts : Palladium complexes like Pd(PPh₃)₄ are commonly used.

- Conditions : Elevated temperatures (~100°C) and mixed solvent systems (e.g., dioxane/water) facilitate the coupling.

- Advantages : This method allows for selective formation of the C-N bond with good functional group tolerance.

- Limitations : Requires expensive catalysts and longer reaction times.

Multi-Step Synthesis via Protected Intermediates

Some patented processes describe multi-step syntheses involving protected piperidine intermediates and subsequent deprotection steps to yield the final compound.

- Protection/Deprotection : Protecting groups such as tert-butyl carbamates are used to mask reactive amines during intermediate steps.

- Cyclization and Functionalization : Cyclization reactions and functional group modifications are employed to build complex structures containing the pyrazole and piperidine moieties.

- Purification : Crystallization, filtration, and washing steps at controlled temperatures (0–60°C) ensure high purity.

Industrial-Scale Production Considerations

- Batch Reactors : Stirred-tank reactors with efficient heat transfer and mixing are used to scale up the nucleophilic substitution or cross-coupling reactions.

- In-line Monitoring : Fourier-transform infrared (FTIR) spectroscopy and other analytical tools monitor reaction progress in real-time.

- Purification : Post-reaction distillation under reduced pressure (e.g., 0.1 atm, 80°C) removes volatile impurities.

- Yield and Purity : Industrial processes optimize reaction parameters to achieve yields >98% purity.

Research Findings and Analytical Data

Structural Characteristics

- The compound features a piperidine ring substituted at the 4-position with a 1-methyl-1H-pyrazol-3-yl group.

- The piperidine adopts a chair conformation, and the pyrazole ring is methylated at the N1 position to enhance metabolic stability.

- Electron-rich pyrazole participates in π-π interactions, while the piperidine nitrogen facilitates protonation under physiological conditions.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H17N3 |

| Molecular Weight | 179.26 g/mol |

| Melting Point | 132–135°C |

| LogP (octanol-water) | 1.8 ± 0.2 |

| Aqueous Solubility | ~2.3 mg/mL (pH 7.4) |

Analytical Techniques for Characterization

- NMR Spectroscopy (¹H and ¹³C) confirms the molecular structure and substitution pattern.

- Mass Spectrometry (ESI or HRMS) validates molecular weight.

- X-ray Crystallography resolves stereochemistry and crystal packing.

- Differential Scanning Calorimetry (DSC) determines melting point and thermal behavior.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-methyl-3-halopiperidine + 1-methylpyrazole derivative, NaH, DMF, 80°C | Simple, moderate yield | Requires strong base, longer reaction time | 65 |

| Cross-Coupling (Ullmann/Suzuki) | Halopiperidine + pyrazole boronic acid, Pd catalyst, dioxane/H₂O, 100°C | Selective, functional group tolerance | Expensive catalyst, longer time | 52 |

| Multi-step with Protection | Protected piperidine intermediates, Lawesson's reagent, acetic acid, filtration, crystallization | High purity, scalable | Multi-step, complex | Not specified |

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can be employed to reduce any functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives, ketones, and carboxylic acids.

Reduction Products: Reduced amines and alcohols.

Substitution Products: Alkylated, acylated, or amino derivatives of the piperidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of 4-(1-methyl-1H-pyrazol-3-yl)piperidine exhibit significant anticancer properties. For instance, studies have shown that compounds containing the piperidine moiety can inhibit specific cancer cell lines by targeting key proteins involved in cell proliferation and survival pathways. The presence of the pyrazole ring enhances these interactions, making it a promising scaffold for developing novel anticancer agents .

1.2 CDC42 Inhibition

Recent studies have focused on the role of 4-(1-methyl-1H-pyrazol-3-yl)piperidine as a CDC42 inhibitor. CDC42 is a member of the Rho family of GTPases, which are critical in regulating various cellular processes, including cell morphology and motility. Compounds derived from this structure have been shown to block CDC42 interactions effectively, leading to potential therapeutic applications in treating cancers characterized by aberrant CDC42 signaling .

Synthetic Applications

2.1 Building Block in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure and create derivatives with enhanced properties or new functionalities. For example, it can be used in the synthesis of substituted pyrazolamines through processes such as Mitsunobu reactions, which facilitate the formation of new carbon-nitrogen bonds .

2.2 Heterocyclic Chemistry

As a heterocyclic compound, 4-(1-methyl-1H-pyrazol-3-yl)piperidine can be utilized to develop new heterocyclic systems that may possess unique pharmacological profiles. Its incorporation into larger molecular frameworks can lead to compounds with improved solubility and bioavailability, essential factors for drug development .

Pharmacological Insights

3.1 Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 4-(1-methyl-1H-pyrazol-3-yl)piperidine is crucial for optimizing its pharmacological properties. SAR studies have demonstrated that modifications to the pyrazole and piperidine rings can significantly influence biological activity, potency, and selectivity against target proteins .

3.2 Pharmacokinetics

The pharmacokinetic profiles of compounds derived from 4-(1-methyl-1H-pyrazol-3-yl)piperidine are also under investigation. Factors such as metabolic stability, solubility, and absorption are being evaluated to enhance their viability as therapeutic agents .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of derivatives based on 4-(1-methyl-1H-pyrazol-3-yl)piperidine demonstrated significant growth inhibition in melanoma cell lines (e.g., A375) when treated with specific analogs. The results indicated that modifications to the piperidine ring enhanced potency against these cell lines, suggesting a promising avenue for further research in cancer therapeutics .

Case Study 2: Synthetic Versatility

In another study focusing on synthetic applications, researchers employed 4-(1-methyl-1H-pyrazol-3-yl)piperidine as a precursor for synthesizing novel pyrazole-based compounds through a series of chemical transformations including alkylation and reduction reactions. The resulting compounds displayed varied biological activities, highlighting the versatility of this compound in organic synthesis .

Mechanism of Action

The mechanism by which 4-(1-methyl-1H-pyrazol-3-yl)piperidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Nuances and Bioactivity

- Pyrazole vs. Triazole Substituents : Compared to triazole-containing analogs (e.g., ), 4-(1-methyl-1H-pyrazol-3-yl)piperidine lacks the additional nitrogen atom in the triazole ring, reducing hydrogen-bonding capacity but improving metabolic stability due to fewer reactive sites .

- Piperidine Modifications : Derivatives like 4-(4-methyl-1H-pyrazol-3-yl)piperidine hydrochloride () introduce ionic character via salt formation, enhancing aqueous solubility—a critical factor for oral bioavailability. In contrast, benzenesulfonyl-substituted analogs () exhibit bulkier substituents, which may hinder blood-brain barrier penetration but improve protein-binding affinity .

- Heterocyclic Diversity: The European Patent Application () highlights derivatives with indazolyl, pyrazino-pyrimidinone, and dimethylaminomethyl groups. These modifications expand π-π stacking and electrostatic interactions, often targeting kinase enzymes or G-protein-coupled receptors (GPCRs) .

Pharmacological and Industrial Relevance

- Drug Discovery : The target compound’s balance of rigidity (pyrazole) and flexibility (piperidine) aligns with kinase inhibitor design, where such scaffolds occupy ATP-binding pockets .

- Limitations : Unlike derivatives with extended aromatic systems (e.g., ), the target compound may exhibit weaker binding to targets requiring planar aromatic interactions, such as DNA topoisomerases .

Critical Analysis of Discrepancies and Data Gaps

- Molecular Formula Conflict : lists the target compound’s formula as C9H11ClO2S , which contradicts the authoritative C9H15N3 (). This likely reflects a catalog error, as the latter aligns with standard piperidine-pyrazole chemistry .

- Limited Bioactivity Data: While structural analogs are well-documented in patents (e.g., ), specific pharmacological data for 4-(1-methyl-1H-pyrazol-3-yl)piperidine are absent, highlighting a need for targeted studies.

Biological Activity

4-(1-Methyl-1H-pyrazol-3-yl)piperidine, particularly in its dihydrochloride form, has garnered attention for its potential biological activities, especially concerning central nervous system (CNS) disorders. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1-methyl-1H-pyrazole moiety. Its molecular formula is C₉H₁₇Cl₂N₃, with a molecular weight of approximately 238.16 g/mol. The dihydrochloride salt form enhances its solubility, making it suitable for biological applications.

Biological Activity Overview

Research indicates that 4-(1-methyl-1H-pyrazol-3-yl)piperidine exhibits significant biological activity, particularly in the following areas:

- Neuropharmacology : Preliminary studies suggest that the compound may act as an inhibitor of specific neurotransmitter transporters, potentially aiding in the treatment of depression and anxiety disorders.

- Receptor Interactions : Its structural similarities to other piperidine derivatives imply potential interactions with various receptors, notably serotonin and dopamine receptors, as well as glycine transporters.

The mechanisms through which 4-(1-methyl-1H-pyrazol-3-yl)piperidine exerts its effects are still under investigation. However, interaction studies have highlighted its ability to modulate neurotransmitter systems. This modulation may involve:

- Inhibition of Transporters : The compound's potential to inhibit neurotransmitter transporters could lead to increased availability of neurotransmitters in synaptic clefts.

- Receptor Modulation : The ability to interact with serotonin and dopamine receptors suggests a multifaceted role in mood regulation and anxiety management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(1-methyl-1H-pyrazol-3-yl)piperidine, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride | 690262-00-1 | Different pyrazole position; potential variations in activity |

| 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride | 1949816-28-7 | Variations in substituents affecting pharmacodynamics |

| 3-(1-Ethyl-1H-pyrazol-4-yl)phenylpiperidine | Not listed | Structural diversity leading to different receptor interactions |

These comparisons highlight how structural modifications can lead to variations in biological activity and receptor interactions.

Case Studies

Recent studies have focused on the compound's efficacy in various biological assays:

- Antidepressant Activity : A study evaluated the effects of 4-(1-methyl-1H-pyrazol-3-yl)piperidine on animal models of depression, showing significant improvements in behavioral tests indicative of antidepressant effects .

- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results indicated a dose-dependent protective effect on neuronal cell lines .

Q & A

Q. What are the common synthetic routes for 4-(1-methyl-1H-pyrazol-3-yl)piperidine, and what analytical methods validate its purity?

The synthesis typically involves cyclocondensation of hydrazine derivatives with piperidine precursors, followed by functionalization of the pyrazole ring. For example, hydrazine reacts with β-keto esters or nitriles to form pyrazole intermediates, which are subsequently coupled with piperidine derivatives. Post-synthesis purification via column chromatography and recrystallization ensures high purity. Analytical validation includes:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substituent placement.

- Mass spectrometry (ESI-MS) to verify molecular weight.

- HPLC with UV detection for purity assessment (>95% threshold) .

Q. How is the crystal structure of 4-(1-methyl-1H-pyrazol-3-yl)piperidine determined, and which software tools are employed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized via slow evaporation in polar solvents (e.g., methanol/water mixtures). Data collection uses a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement employs SHELXL , which optimizes parameters like bond lengths, angles, and thermal displacement factors. Key metrics include R1 (residual factor) and wR2 (weighted residual factor), with acceptable values <0.05 for high-resolution data .

Q. What are the key physicochemical properties of 4-(1-methyl-1H-pyrazol-3-yl)piperidine, and how do they influence solubility?

- Molecular weight : 165.24 g/mol (free base).

- LogP : ~1.8 (predicted), indicating moderate lipophilicity.

- pKa : The piperidine nitrogen (pKa ~10.5) contributes to basicity, enhancing water solubility in acidic buffers. Solubility can be improved via salt formation (e.g., dihydrochloride salt, as in CAS 1956356-29-8) or co-solvent systems (DMSO:water mixtures) .

Advanced Research Questions

Q. How can synthetic yields of 4-(1-methyl-1H-pyrazol-3-yl)piperidine be optimized while minimizing byproducts?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves regioselectivity by enhancing reaction homogeneity.

- Catalytic systems : Pd-mediated Suzuki-Miyaura coupling for pyrazole-piperidine linkage, achieving >80% yield with Pd(PPh₃)₄/K₂CO₃ in DMF.

- Byproduct mitigation : Use of scavenger resins (e.g., QuadraSil™) to remove residual metal catalysts .

Q. How do structural analogs of 4-(1-methyl-1H-pyrazol-3-yl)piperidine differ in biological activity, and what computational tools predict target interactions?

Analogs with substituent variations (e.g., 4-aminophenyl or oxadiazole groups) show divergent binding affinities. For example:

- Molecular docking (AutoDock Vina) : Predicts interactions with kinase domains (e.g., CDK2) via hydrogen bonding with pyrazole N1 and piperidine C4.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100ns trajectories. Key metrics include RMSD (<2Å) and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in NMR data for 4-(1-methyl-1H-pyrazol-3-yl)piperidine derivatives?

- Dynamic effects : Conformational flipping of the piperidine ring may split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at higher temps.

- Isotopic labeling : ¹⁵N-labeled pyrazole aids in assigning ambiguous proton couplings.

- DFT calculations (Gaussian) : Compare computed vs. experimental chemical shifts to validate assignments .

Q. What are the challenges in scaling up the synthesis of 4-(1-methyl-1H-pyrazol-3-yl)piperidine for in vivo studies?

- Purification bottlenecks : Replace column chromatography with continuous-flow crystallization for gram-scale batches.

- Thermal hazards : Exothermic cyclization steps require jacketed reactors with precise temperature control (±2°C).

- Regulatory compliance : Ensure intermediates meet ICH Q3A/B thresholds for genotoxic impurities (e.g., hydrazine <1ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.